6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a unique structure that combines adamantyl, difluoromethyl, and fluorophenyl groups with a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrazole derivatives.
Introduction of the adamantyl group: This step often involves Friedel-Crafts alkylation using adamantyl halides.
Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.
Attachment of the fluorophenyl group: This is typically achieved through cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group but differs in its core structure and functional groups.
Fluorometholone: Contains fluorine atoms but has a different core structure and application.
Uniqueness
6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of adamantyl, difluoromethyl, and fluorophenyl groups with a pyrazolo[3,4-b]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3/c24-16-1-3-17(4-2-16)29-22-19(12-27-29)18(21(25)26)8-20(28-22)23-9-13-5-14(10-23)7-15(6-13)11-23/h1-4,8,12-15,21H,5-7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJYWYLEYQXJLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=C4)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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